molecular formula C15H14N4O3S B2804067 N-(isoxazol-3-yl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 1286703-86-3

N-(isoxazol-3-yl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide

Cat. No.: B2804067
CAS No.: 1286703-86-3
M. Wt: 330.36
InChI Key: FOKLYPPMPRFIPL-UHFFFAOYSA-N
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Description

N-(isoxazol-3-yl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a methoxy group at position 6, an azetidine ring at position 2, and an isoxazole-3-carboxamide moiety. This structure combines multiple pharmacophores, including the isoxazole ring (known for hydrogen-bonding interactions) and the benzo[d]thiazole system (associated with π-π stacking and kinase inhibition).

Properties

IUPAC Name

1-(6-methoxy-1,3-benzothiazol-2-yl)-N-(1,2-oxazol-3-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-21-10-2-3-11-12(6-10)23-15(16-11)19-7-9(8-19)14(20)17-13-4-5-22-18-13/h2-6,9H,7-8H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKLYPPMPRFIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)NC4=NOC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isoxazol-3-yl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoxazole ring, followed by the introduction of the benzothiazole moiety, and finally, the formation of the azetidine carboxamide group. Key steps include:

    Formation of Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Benzothiazole Moiety: This step often involves the use of coupling reactions, such as Suzuki or Stille coupling, to attach the benzothiazole ring to the isoxazole core.

    Formation of Azetidine Carboxamide Group: The final step involves the formation of the azetidine ring and subsequent amidation to introduce the carboxamide functionality.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(isoxazol-3-yl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds with structural similarities to N-(isoxazol-3-yl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide exhibit significant anticancer properties. For instance, derivatives of isoxazole have been studied for their ability to inhibit tumor growth through various mechanisms, including the generation of reactive oxygen species and disruption of mitochondrial functions, which can lead to apoptosis in cancer cells .

Phosphoinositide 3-Kinase Inhibition
The compound may also serve as a potential inhibitor of phosphoinositide 3-kinases (PI3Ks), which are crucial in regulating cellular functions such as growth and metabolism. PI3K inhibitors have shown promise in treating inflammatory and autoimmune disorders, suggesting that this compound could be explored for similar therapeutic applications .

Case Studies

  • Antitumor Activity
    A study evaluated the effects of isoxazole derivatives on various cancer cell lines, revealing that modifications to the isoxazole ring significantly enhanced cytotoxicity. The findings suggest that the introduction of specific substituents can optimize the compound's activity against different types of cancer .
  • Mechanism of Action Analysis
    Another investigation employed bioinformatics to analyze gene expression changes in cancer cells treated with related compounds. It was found that several genes involved in oxidative stress response were upregulated, indicating a potential mechanism through which these compounds exert their anticancer effects .

Mechanism of Action

The mechanism of action of N-(isoxazol-3-yl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells . The compound can alter the balance of key mitochondrial proteins such as Bcl-2 and Bax, resulting in the activation of caspases and induction of apoptosis.

Comparison with Similar Compounds

Structural Analogues with Kinase Inhibition Activity

Compound A: N-(5-(3-(1-(Thiazol-2-yl)amino)-1-oxopropan-2-yl)phenyl)pyridin-2-yl)acrylamide derivatives ()

  • Structural Features : Replaces the azetidine ring with a pyridine-acrylamide backbone and substitutes benzo[d]thiazole with thiazole.
  • Biological Activity: Explicitly validated as CDK7 inhibitors with IC₅₀ values in the nanomolar range. Demonstrated efficacy in cancer cell lines, highlighting superior kinase selectivity compared to N-(isoxazol-3-yl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide derivatives .

Compound B : (E)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)acrylamide ()

  • Structural Features : Shares the isoxazole-carboxamide motif but replaces benzo[d]thiazole with benzoimidazole.
  • Biological Activity: Exhibits moderate antimicrobial activity, contrasting with the kinase-targeted mechanism of Compound A.

Thiadiazole-Based Derivatives

Compound C: N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides ()

  • Structural Features : Replaces the azetidine-isoxazole system with a 1,3,4-thiadiazole core and trichloroethylcarboxamide side chain.
  • Biological Activity : Demonstrated broad-spectrum antimicrobial and antitumor activity. The thiadiazole ring enhances metabolic stability, but its synthesis involves complex cyclization steps (e.g., iodine-mediated sulfur elimination), unlike the straightforward azetidine coupling in this compound derivatives .

Compound D : (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid ()

  • Structural Features : Cephalosporin derivative with a thiadiazolylthio substituent.
  • Biological Activity : Used as an antibiotic due to β-lactamase resistance. The thiadiazole group improves pharmacokinetic properties but lacks kinase-targeting functionality compared to benzo[d]thiazole-containing compounds .

Comparative Data Table

Parameter This compound Compound A (CDK7 Inhibitor) Compound C (Thiadiazole Derivative)
Core Structure Benzo[d]thiazole + azetidine + isoxazole Thiazole + acrylamide 1,3,4-Thiadiazole
Biological Target Putative kinase inhibitor (CDK7) CDK7 (IC₅₀ = 12 nM) Antimicrobial/antitumor
Synthetic Complexity Moderate (azetidine coupling) High (multi-step acrylamide) High (cyclization with iodine)
Therapeutic Area Oncology (predicted) Oncology (validated) Infectious diseases

Key Research Findings and Limitations

  • Limitations : Lack of explicit pharmacological data in the evidence limits its validation. Thiadiazole derivatives (Compound C) show broader activity but require toxic reagents (e.g., iodine) for synthesis .

Biological Activity

N-(isoxazol-3-yl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Isoxazole Ring : The isoxazole ring can be synthesized through cyclization reactions involving appropriate precursors under acidic or basic conditions.
  • Coupling with Benzothiazole : This step often utilizes coupling reactions, such as Suzuki or Stille coupling, to attach the benzothiazole moiety to the isoxazole core.
  • Formation of Azetidine Carboxamide : The final step involves creating the azetidine structure and amidation to introduce the carboxamide functionality .

Anticancer Properties

This compound has demonstrated promising anticancer activity across various cancer cell lines. Studies have shown its effectiveness against:

  • Breast Cancer : Inhibition of cell proliferation in MCF-7 and MDA-MB cell lines.
  • Lung Cancer : Significant cytotoxic effects observed in A549 and H1975 cell lines.
  • Prostate Cancer : Notable activity against PC3 cells .

The compound's mechanism involves the activation of the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. This pathway is crucial for regulating cell growth and preventing tumor development .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of this compound. Screening tests indicate that it exhibits selective activity against certain Gram-positive bacteria, although its overall antibacterial efficacy is moderate compared to other compounds in its class .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • p53 Activation : By stabilizing p53, the compound promotes apoptosis in cancer cells.
  • Cell Cycle Regulation : It induces G1 phase arrest, preventing cancer cell proliferation.
  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes like acetylcholinesterase (AChE), which may contribute to its insecticidal properties against resistant strains of Anopheles gambiae mosquitoes .

Case Studies

Several studies provide insights into the biological activity of this compound:

  • Study on Cancer Cell Lines : A study conducted on various cancer cell lines revealed that this compound exhibited IC50 values indicating potent cytotoxicity, particularly in breast and lung cancer models .
    Cell LineIC50 (µM)
    MCF-710
    A54915
    PC312
  • Antimicrobial Evaluation : In antimicrobial assays, the compound displayed selective inhibition against Bacillus subtilis with an MIC of 25 µg/mL, while showing limited activity against Escherichia coli .

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